molecular formula C6H6BrFN2 B6307473 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine CAS No. 2086189-45-7

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine

Cat. No.: B6307473
CAS No.: 2086189-45-7
M. Wt: 205.03 g/mol
InChI Key: GOSVIWUHDXIRFD-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrFN2. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, fluorine, and methyl groups on the pyridine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine typically involves the bromination and fluorination of 3-methylpyridin-2-amine. One common method involves the use of bromine and a fluorinating agent under controlled conditions. For example, the reaction can be carried out by dissolving 3-methylpyridin-2-amine in acetic acid, followed by the addition of bromine and a fluorinating agent such as tetra-n-butylammonium fluoride. The reaction mixture is then stirred at a specific temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridines.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of primary or secondary amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-bromo-5-fluoro-3-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c1-3-2-4(8)5(7)10-6(3)9/h2H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSVIWUHDXIRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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